molecular formula C23H22ClN3O4 B11292187 N-(3-chloro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

N-(3-chloro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11292187
M. Wt: 439.9 g/mol
InChI Key: ACIZPOUZOMVCRE-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a morpholine ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with 2-oxoethyl morpholine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the mixture in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl ring, using reagents like sodium iodide in acetone.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent amines and acids

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-{1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C23H22ClN3O4/c1-15-6-7-16(12-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30)

InChI Key

ACIZPOUZOMVCRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Cl

Origin of Product

United States

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